molecular formula C8H7BrN2 B8053096 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8053096
M. Wt: 211.06 g/mol
InChI Key: VFDCUIJTQOBBGP-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7-position and a methyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route involving N-bromosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-methyl-1H-pyrrolo[3,2-c]pyridine can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, although specific products are less frequently documented.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves the inhibition of specific enzymes or proteins. For example, as a kinase inhibitor, it binds to the active site of the target kinase, preventing ATP binding and subsequent phosphorylation of substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other pyrrolopyridine derivatives. Its bromine atom at the 7-position and methyl group at the 1-position make it a valuable scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name

7-bromo-1-methylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-4-10-5-7(9)8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDCUIJTQOBBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=CC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (0.25 g, 6.2 mmol) is added under ice bath cooling to a mixture of 7-bromo-1H-pyrrolo[3,2-c]pyridine (0.8 g, 4.1 mmol) in DMF (10 ml). The mixture is stirred for 30 minutes before methyl iodide (0.25 ml, 4.1 mmol) is added. The mixture is warmed to RT and stirred for 17 h. The mixture is diluted with DCM and extracted with a saturated aqueous sodium hydrogencarbonate solution. The combined organic layers are dried over MgSO4 and concentrated in vacuo. The product is purified by RP HPLC. Yield: 0.61 g (71%). HPLC-MS: tR=0.88 min (METHOD—1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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